molecular formula C13H17BCl2O2 B6416516 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121512-50-1

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6416516
CAS No.: 2121512-50-1
M. Wt: 287.0 g/mol
InChI Key: CKDGSIFTHVOKOR-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a dichloromethylphenyl group. The presence of both chlorine and methyl groups on the phenyl ring contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dichloro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron center. The general reaction scheme is as follows:

2,3-Dichloro-4-methylphenylboronic acid+PinacolThis compound+Water\text{2,3-Dichloro-4-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2,3-Dichloro-4-methylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Coupling Reactions: The boron center can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation Reactions: The boron atom can be oxidized to form boronic acids or esters.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Require palladium catalysts and bases such as potassium carbonate.

    Oxidation Reactions: Often use hydrogen peroxide or other oxidizing agents.

Major Products Formed

    Substitution Reactions: Yield substituted phenyl derivatives.

    Coupling Reactions: Produce biaryl compounds.

    Oxidation Reactions: Result in boronic acids or esters.

Scientific Research Applications

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for boron-containing drugs.

    Medicine: Explored for its role in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. In biological systems, the compound may interact with specific molecular targets, influencing pathways related to cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dichloro-4-methylphenyl)(morpholino)methanone
  • (2,3-dichloro-4-methylphenyl)trimethylsilane

Uniqueness

Compared to similar compounds, 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability. This structural feature makes it particularly valuable in coupling reactions and as a precursor for boron-based therapeutic agents.

Properties

IUPAC Name

2-(2,3-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGSIFTHVOKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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